Bienvenue dans la boutique en ligne BenchChem!

2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone

Chiral resolution Enantioselective synthesis Stereochemistry

2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone (CAS 1353943-46-0, MW 186.25 g/mol, C₉H₁₈N₂O₂) is a bifunctional piperidine building block bearing a primary amino-ethanone moiety at the piperidine nitrogen and a methoxymethyl substituent at the ring 2-position. The 2-substitution creates a stereogenic center, rendering the molecule chiral—a feature absent in the corresponding 4-methoxymethyl positional isomer (CAS 1342959-54-9).

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B7919700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCOCC1CCCCN1C(=O)CN
InChIInChI=1S/C9H18N2O2/c1-13-7-8-4-2-3-5-11(8)9(12)6-10/h8H,2-7,10H2,1H3
InChIKeyNNLLSNLQBYLQCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone (CAS 1353943-46-0): Procurement-Grade Physicochemical and Structural Baseline


2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone (CAS 1353943-46-0, MW 186.25 g/mol, C₉H₁₈N₂O₂) is a bifunctional piperidine building block bearing a primary amino-ethanone moiety at the piperidine nitrogen and a methoxymethyl substituent at the ring 2-position . The 2-substitution creates a stereogenic center, rendering the molecule chiral—a feature absent in the corresponding 4-methoxymethyl positional isomer (CAS 1342959-54-9) . Computed LogP of −0.41, four rotatable bonds, and one hydrogen-bond donor define its drug-like physicochemical profile . Commercially available at 97–98% purity from multiple vendors, the compound carries GHS hazard classifications H302 (harmful if swallowed), H315 (causes skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) [1].

Why 2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone Cannot Be Replaced by Unsubstituted or Positional-Isomer Piperidine Ethanone Analogs


Piperidine ethanone building blocks are not interchangeable commodities. The 2-methoxymethyl substituent on the target compound serves three non-redundant functions: (i) it introduces a stereogenic center at C2, enabling enantioselective synthesis and chiral SAR exploration—a capability absent in both the unsubstituted 2-amino-1-(piperidin-1-yl)ethanone (CAS 5437-48-9) and the achiral 4-methoxymethyl isomer [1]; (ii) the ether oxygen provides hydrogen-bond acceptor capacity that improves aqueous solubility by ~2.5-fold and reduces CYP450-mediated N-dealkylation intrinsic clearance by ~4-fold compared to carbon-only alkyl-substituted piperidine analogs [2][3]; and (iii) the primary amino-ethanone terminus offers versatile, orthogonal derivatization chemistry (amide coupling, reductive amination, urea formation) that the corresponding 2-chloro-ethanone analog (CAS 1353962-80-7) cannot match without prior activation . Preliminary pharmacological screening implicates CCR5 antagonist activity, providing a biological annotation that simpler piperidine ethanone building blocks lack entirely [4].

Quantitative Differentiation Evidence: 2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone vs. Closest Analogs


Stereochemical Differentiation: Chiral Center at Piperidine C2 Enables Enantioselective SAR vs. Achiral 4-Methoxymethyl Isomer

The target compound possesses a stereogenic center at the piperidine C2 position due to the 2-methoxymethyl substitution, rendering the molecule chiral. This is confirmed by the canonical SMILES COCC1CCCCN1C(=O)CN, where C2 bears four non-identical substituents . In contrast, the 4-methoxymethyl positional isomer (CAS 1342959-54-9, SMILES COCC1CCN(C(=O)CN)CC1) is achiral at the substitution site because the methoxymethyl group sits on a symmetrically disposed ring position . For the broader 2-methoxymethylpiperidine scaffold class, enantiomerically pure (S)- and (R)-forms are commercially available at ≥98% enantiomeric excess, and in a related muscarinic receptor series, the (S)-enantiomer displayed >30-fold higher M1 binding affinity (Ki = 15 nM) than the (R)-enantiomer (Ki = 480 nM), demonstrating that stereochemistry at this position is pharmacologically consequential [1].

Chiral resolution Enantioselective synthesis Stereochemistry

Derivatization Versatility: Free Primary Amine vs. Chloro Leaving Group Dictates Synthetic Workflow Efficiency

The target compound features a free primary amine on the ethanone side chain (NH₂–CH₂–C=O), enabling direct, one-step derivatization via amide bond formation, reductive amination, or urea synthesis without pre-activation [1]. The closest functional analog, 2-chloro-1-(2-methoxymethyl-piperidin-1-yl)-ethanone (CAS 1353962-80-7, MW 205.68 g/mol), bears a chloro leaving group requiring nucleophilic displacement—a two-step sequence (substitution then functionalization) that often demands harsher conditions (elevated temperature, base) and carries risk of elimination side-products . The difference in molecular weight (186.25 vs. 205.68 g/mol, a ~10% mass penalty for the chloro analog) also translates to lower atom economy in downstream products . The amino congener additionally offers pH-dependent solubility modulation via salt formation (e.g., HCl salt), a handle absent in the neutral chloro analog.

Parallel synthesis Library chemistry Amide coupling

Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Profile vs. Unsubstituted Piperidine Ethanone

The computed octanol–water partition coefficient (LogP) for the target compound is −0.41, placing it in a favorable range for CNS drug-likeness and oral absorption according to Lipinski and CNS MPO scoring paradigms . The unsubstituted analog, 2-amino-1-(piperidin-1-yl)ethanone (CAS 5437-48-9, MW 142.20, C₇H₁₄N₂O), lacks the methoxymethyl ether oxygen and is expected to display a lower LogP (more hydrophilic), though published experimental values are unavailable [1]. The target compound provides one hydrogen-bond donor (primary amine) and three to four hydrogen-bond acceptors (ether oxygen, amide carbonyl, amine nitrogen), versus only two acceptors for the unsubstituted analog . This differentiated H-bonding capacity, combined with the moderated LogP, is consistent with the class-level observation that 2-methoxymethyl substitution on piperidine improves aqueous solubility by approximately 2.5-fold relative to carbon-only alkyl-substituted piperidine analogs (4.2 mg/mL vs. 1.7 mg/mL at pH 7.4 for free base forms) [2].

Lipophilicity Drug-likeness CNS MPO

Class-Level Metabolic Stability: Reduced CYP450-Mediated N-Dealkylation Liability vs. N-Alkyl Piperidine Analogs

A well-characterized metabolic liability of piperidine-based compounds is N-dealkylation by cytochrome P450 enzymes, which generates reactive metabolites and shortens in vivo half-life. In a comparative in vitro microsomal stability study, a model compound containing the 2-(methoxymethyl)piperidine motif exhibited an intrinsic clearance (CLint) of 3 µL/min/mg in human liver microsomes, compared to 12 µL/min/mg for the corresponding N-methylpiperidine analog—a 4-fold reduction attributed to steric shielding of the piperidine nitrogen by the α-methoxymethyl group [1][2]. While this data originates from the parent 2-(methoxymethyl)piperidine scaffold rather than the specific amino-ethanone target compound, the structural feature responsible for metabolic stabilization (the 2-methoxymethyl group) is identical and the N-acyl substitution in the target compound may confer additional protection against oxidative N-dealkylation [3].

Metabolic stability Intrinsic clearance CYP450

Biological Annotation: Preliminary CCR5 Antagonist Activity Distinguishes Target Compound from Unannotated Piperidine Ethanone Building Blocks

Preliminary pharmacological screening reported by Zhang (2012) indicates that 2-amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone possesses CCR5 antagonist activity, with potential therapeutic relevance for HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This biological annotation is a key differentiator from the unsubstituted 2-amino-1-(piperidin-1-yl)ethanone (CAS 5437-48-9) and the 4-methoxymethyl positional isomer, for which no CCR5 activity has been reported. The 2-methoxymethylpiperidine scaffold is a recognized privileged substructure in CCR5 antagonist design; the 4,4-disubstituted piperidine class—which exploits methoxymethyl functionality for target engagement—has yielded potent CCR5 ligands with pIC₅₀ values of 8.30–9.00 in radioligand binding assays [2][3]. However, quantitative IC₅₀ or Ki values for the target compound itself against CCR5 have not been publicly disclosed; this evidence is therefore classified as preliminary pharmacological annotation rather than a quantitative potency comparison.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Commercially Verified Purity Benchmarking: 97–98% vs. Typical 95% for Unsubstituted Piperidine Ethanone Analogs

The target compound is routinely available at 97–98% purity from multiple independent vendors including Chemenu (Cat. CM496465, 97%), Leyan (Cat. 1773860, 98%), and MolCore (NLT 98%), with ISO-certified quality systems cited by MolCore . In contrast, the unsubstituted analog 2-amino-1-(piperidin-1-yl)ethanone (CAS 5437-48-9) is typically supplied at 95% purity as reported by multiple vendors . This 2–3 percentage-point purity differential, while modest in absolute terms, becomes consequential in library synthesis where impurities accumulate multiplicatively across synthetic steps and can confound biological assay interpretation. The target compound also benefits from an assigned MDL number (MFCD21092845), enabling unambiguous procurement cross-referencing across supplier catalogs .

Chemical purity Quality control Procurement specification

Optimal Deployment Scenarios for 2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone Based on Quantitative Differentiation Evidence


Chiral Lead Optimization Programs Requiring Enantioselective SAR Exploration

Programs that demand stereochemically defined lead candidates should prioritize the target compound over the 4-methoxymethyl isomer. The stereogenic center at C2 enables resolution into enantiomerically pure forms, and class-level evidence demonstrates >30-fold differences in target binding affinity between enantiomers of 2-methoxymethylpiperidine derivatives [1]. The achiral 4-isomer (CAS 1342959-54-9) cannot support this dimension of SAR, representing a permanent structural limitation for programs targeting chiral biological receptors such as GPCRs, ion channels, or kinases .

Parallel Library Synthesis Requiring Direct Amide Coupling Without Pre-Activation

For medicinal chemistry teams generating amide, sulfonamide, or urea libraries in parallel format, the target compound's free primary amine enables single-step derivatization under mild conditions. This contrasts with the 2-chloro analog (CAS 1353962-80-7), which requires a two-step displacement-functionalization sequence and carries a ~10% molecular weight penalty that propagates into every library member . The net workflow advantage translates to reduced cycle time and higher library success rates [2].

CNS and Oral Drug Discovery Programs Where Balanced Lipophilicity and Metabolic Stability Are Critical

The target compound's computed LogP of −0.41 places it within the CNS MPO favorable range, while the 2-methoxymethyl group provides a class-level ~2.5-fold solubility advantage and ~4-fold reduction in CYP450-mediated intrinsic clearance compared to alkyl-substituted piperidine analogs [3][4]. Programs facing oral bioavailability or brain penetration hurdles should evaluate this scaffold over the more polar, unsubstituted 2-amino-1-(piperidin-1-yl)ethanone, which lacks the methoxymethyl group's solubility-enhancing and metabolic-stabilizing properties .

CCR5-Targeted Drug Discovery with a Hypothesis-Driven Starting Point

For research groups investigating CCR5 antagonists for HIV entry inhibition, inflammatory diseases, or autoimmune conditions, the target compound offers a preliminary pharmacological annotation of CCR5 antagonist activity [5]. While quantitative potency data remain unpublished, this annotation provides a rationale for prioritization over unannotated piperidine ethanone building blocks, potentially eliminating the need for broad primary screening and enabling a focused medicinal chemistry effort [6].

Quote Request

Request a Quote for 2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.